3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- is a complex organic compound with a unique structure that includes multiple aromatic rings and a secondary amide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH), which can yield the desired compound in high efficiency and short reaction times . Another approach involves the use of palladium (II) acetate as a catalyst in a mixture with potassium carbonate and pivalic acid at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply. The use of microwave-assisted synthesis and catalytic processes could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its interaction with biological targets.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- exerts its effects involves its interaction with molecular targets such as DNA. For instance, certain derivatives of this compound have been shown to bind strongly with calf thymus DNA via intercalation, leading to significant hypochromicity and red shifts in the DNA absorption spectrum . This interaction can result in the cleavage of DNA, which is a key mechanism in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3’,2’5,6]pyrido[2,3-a]carbazol-4-one derivatives: These compounds share a similar core structure and have been studied for their biological activities.
2-Methoxy-6-methylcarbazole: This compound has a related carbazole structure and is used in various chemical syntheses.
Glycoborine: Another carbazole derivative with similar chemical properties.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and induce oxidative cleavage sets it apart from other similar compounds .
Properties
CAS No. |
127040-36-2 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6,6-dimethyl-5,11-dihydro-4H-pyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C17H16N2O/c1-17(2)9-13-11(7-8-14(20)18-13)16-15(17)10-5-3-4-6-12(10)19-16/h3-8,19H,9H2,1-2H3,(H,18,20) |
InChI Key |
FEARIUZOKIVDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=O)N2)C3=C1C4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.